methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate
Overview
Description
Methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a sulfonamide group attached to a phenylpropanoate backbone, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate typically involves the reaction of (2S)-2-amino-3-phenylpropanoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: Compounds with sulfur-nitrogen bonds, used in pharmaceuticals and agrochemicals.
Sulfinamides: Known for their role as chiral auxiliaries in asymmetric synthesis.
Sulfonamides: Widely used as antibiotics and in other medicinal applications.
Uniqueness
Methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate is unique due to its specific structure, which combines a sulfonamide group with a phenylpropanoate backbone. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-8-10-15(11-9-13)23(20,21)18-16(17(19)22-2)12-14-6-4-3-5-7-14/h3-11,16,18H,12H2,1-2H3/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTVRPHGRLWXBI-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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